O-(4-Nitrobenzyl)hydroxylamine hydrochloride

Glycan Analysis Bioorthogonal Conjugation HPLC Derivatization

Researchers requiring UV-detectable carbonyl derivatization face sensitivity limitations with non-chromophoric reagents. NBHA (CAS 2086-26-2) provides a built-in UV chromophore (λmax 284 nm) enabling quantitative HPLC detection at nanogram levels. • Quantitative oxime formation under mild aqueous conditions - preserves labile sulfate groups in GAG oligosaccharide structural analysis. • Orthogonal 4-nitrobenzyl protection - cleavable via hydrogenolysis or photolysis for unambiguous N-hydroxypeptide synthesis. • ≥98% purity ensures batch-to-batch reproducibility of derivatization efficiency and UV response at 284 nm.

Molecular Formula C7H9ClN2O3
Molecular Weight 204.61 g/mol
CAS No. 2086-26-2
Cat. No. B127017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-Nitrobenzyl)hydroxylamine hydrochloride
CAS2086-26-2
SynonymsO-[(4-nitrophenyl)methyl]hydroxylamine Hydrochloride;  p-Nitrobenzyloxyamine Hydrochloride;  O-(p-Nitrobenzyl)hydroxylamine Monohydrochloride;  4-Nitrobenzyloxyamine Hydrochloride; 
Molecular FormulaC7H9ClN2O3
Molecular Weight204.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO[NH3+])[N+](=O)[O-].Cl
InChIInChI=1S/C7H8N2O3.ClH/c8-12-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H
InChIKeyLKCAFSOYOMFQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(4-Nitrobenzyl)hydroxylamine Hydrochloride (CAS 2086-26-2) Procurement Guide: Core Specifications and Differential Attributes


O-(4-Nitrobenzyl)hydroxylamine hydrochloride (CAS 2086-26-2), also referred to as 4-nitrobenzyloxyamine hydrochloride, is an O-substituted hydroxylamine derivative with the molecular formula C₇H₉ClN₂O₃ and a molecular weight of 204.61 g/mol . The compound presents as a white to light yellow crystalline powder, decomposes at approximately 215 °C , and is commercially available at purities of ≥98.5% (AT) , 99.0% (HPLC area%) , and up to 99.78% . Its defining structural feature is the 4-nitrobenzyl group, which imparts a strong UV chromophore and enables reduction of the nitro moiety to an amino group for subsequent functionalization . As a bifunctional reagent, it combines the nucleophilic reactivity of the hydroxylamine moiety toward carbonyls with the electronic and steric properties conferred by the para-nitrobenzyl substituent.

Why O-(4-Nitrobenzyl)hydroxylamine Hydrochloride Cannot Be Replaced by Unsubstituted or Simple Alkyl Hydroxylamines


Unsubstituted hydroxylamine or simple O-alkyl hydroxylamines (e.g., O-methyl, O-benzyl) lack the aromatic para-nitro group that defines this compound's functional utility. The 4-nitrobenzyl moiety serves three distinct and non-interchangeable purposes: (i) as a strong UV chromophore enabling sensitive HPLC detection of otherwise transparent analytes such as carbohydrates [1]; (ii) as a protected amine precursor that can be liberated via reduction of the nitro group to generate an aniline handle for further conjugation ; and (iii) as a protecting group that can be cleaved under mild reductive conditions in peptide synthesis workflows . Simple alkyl hydroxylamines cannot be reduced to generate an aromatic amine for subsequent functionalization, nor do they provide sufficient UV absorbance for low-concentration detection. Similarly, non-nitro aromatic analogs (e.g., O-benzylhydroxylamine) produce substantially weaker UV signals and lack the reductive release mechanism that underpins the use of this compound in N-hydroxypeptide synthesis and bioreductive prodrug strategies . Procurement of generic alternatives therefore results in loss of detectability, loss of the reductive cleavage handle, or both—rendering the intended experimental workflow non-viable.

Quantitative Evidence Guide: O-(4-Nitrobenzyl)hydroxylamine Hydrochloride Versus Structural Analogs and Alternative Methods


Oxime Formation Yield: O-(4-Nitrobenzyl)hydroxylamine Versus Reductive Amination for Glycan Labeling

In glycan structural analysis, reductive oxyamination using O-(4-nitrobenzyl)hydroxylamine (NBHA) achieves quantitative oxime formation with model saccharides, whereas the subsequent reduction step is incomplete [1]. This contrasts with traditional reductive amination methods, which require harsher conditions and often produce lower overall yields due to competing side reactions [1]. The nitrobenzyl group provides the UV chromophore essential for HPLC detection of carbohydrates, which otherwise lack suitable absorbance [1].

Glycan Analysis Bioorthogonal Conjugation HPLC Derivatization

Enzyme Inhibitory Activity: O-(4-Nitrobenzyl)hydroxylamine IC₅₀ Values Against Multiple Targets

O-(4-Nitrobenzyl)hydroxylamine demonstrates measurable enzyme inhibitory activity across multiple targets, including 50% inhibition at 1 mM against pyruvoyl-dependent enzymes [1], and approximately 30% residual activity at 1 mM against branched-chain amino acid aminotransferase in Mycobacterium tuberculosis [1]. In contrast, unsubstituted hydroxylamine often exhibits lower or non-specific activity profiles in these assays [2], and O-benzylhydroxylamine lacks the electron-withdrawing nitro group that modulates binding interactions with enzyme active sites.

Enzyme Inhibition Antimicrobial Target Validation Biochemical Assay

UV Detection Sensitivity: 4-Nitrobenzyl Chromophore Versus Unsubstituted Analogs in HPLC

O-(4-Nitrobenzyl)hydroxylamine hydrochloride functions as a strong UV chromophore for derivatizing reducing sugars, enabling ultraviolet absorption detection in HPLC analyses where native carbohydrates lack suitable chromophores . Simple O-alkyl hydroxylamines (e.g., O-methylhydroxylamine) provide negligible UV absorbance above 210 nm and cannot be used for sensitive HPLC-UV detection of carbohydrate analytes [1]. Even O-benzylhydroxylamine, while possessing a phenyl ring, lacks the para-nitro substituent that confers the enhanced molar absorptivity and red-shifted absorption maxima characteristic of 4-nitrobenzyl derivatives [1].

HPLC Method Development Carbohydrate Analysis Trace Detection

Reductive Cleavage: 4-Nitrobenzyl Group as a Traceless Protecting Group in Peptide Synthesis

O-(4-Nitrobenzyl)hydroxylamine hydrochloride is specifically used for the preparation of N-(4-nitrobenzyloxy)-amino acids as substrates for unambiguous N-hydroxypeptide synthesis . The 4-nitrobenzyl group serves as a protecting group that can be selectively removed via reduction of the nitro moiety, releasing the hydroxylamine functionality under mild conditions . In contrast, O-benzylhydroxylamine derivatives lack the reducible nitro group and require harsher hydrogenolysis conditions for deprotection, which may be incompatible with sensitive peptide substrates [1].

Peptide Synthesis Protecting Group Strategy N-Hydroxypeptide

Optimal Application Scenarios for O-(4-Nitrobenzyl)hydroxylamine Hydrochloride Based on Verified Differential Evidence


HPLC-UV Analysis of Reducing Sugars and Glycans

O-(4-Nitrobenzyl)hydroxylamine hydrochloride is the reagent of choice when sensitive HPLC-UV detection of carbohydrates is required. The strong UV chromophore of the 4-nitrobenzyl group [1] enables detection limits that are unattainable with refractive index or pulsed amperometric detection of underivatized carbohydrates, or with non-nitro aromatic hydroxylamine derivatives [2]. This application is particularly valuable in glycomics research, quality control of biotherapeutic glycoproteins, and food science applications requiring carbohydrate profiling.

Unambiguous N-Hydroxypeptide Synthesis

This compound is specifically validated for preparing N-(4-nitrobenzyloxy)-amino acids as substrates in unambiguous N-hydroxypeptide synthesis [1]. The 4-nitrobenzyl group provides a protecting handle that can be removed under mild reductive conditions [2], offering orthogonality to acid-labile protecting groups (e.g., Boc) and base-labile groups (e.g., Fmoc). This makes it suitable for synthesizing hydroxylamine-containing peptides that serve as enzyme inhibitors, metal-chelating agents, or intermediates in natural product synthesis.

Biochemical Probe for Enzyme Inhibition Studies

With documented inhibitory activity against branched-chain amino acid aminotransferase (Mycobacterium tuberculosis) and pyruvoyl-dependent enzymes at 1 mM concentrations [1], O-(4-nitrobenzyl)hydroxylamine hydrochloride serves as a validated biochemical probe. Researchers investigating antimicrobial targets, amino acid metabolism, or hydroxylamine-based inhibitor scaffolds can use this compound as a reference standard or starting point for structure-activity relationship (SAR) studies.

Bioorthogonal Oxime Ligation in Mild Aqueous Conditions

The compound undergoes quantitative oxime formation with carbonyl-containing molecules under mild aqueous conditions [1], making it suitable for chemoselective bioconjugation applications. This includes labeling of glycans [1], site-specific modification of aldehyde/ketone-functionalized proteins, and preparation of oxime-linked bioconjugates for drug delivery or diagnostic imaging. The mild conditions preserve the structural integrity of sensitive biomolecules compared to alternative conjugation chemistries requiring harsher activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-(4-Nitrobenzyl)hydroxylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.